molecular formula C22H22Cl2N4O4 B2934516 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one CAS No. 1324349-17-8

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one

Cat. No.: B2934516
CAS No.: 1324349-17-8
M. Wt: 477.34
InChI Key: DCSXSGOGQVAICH-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is a complex organic compound that features a benzodioxole ring, a dichlorophenyl group, and an imidazolidinone core

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O4/c23-16-2-1-3-17(21(16)24)25-6-8-26(9-7-25)20(29)13-27-10-11-28(22(27)30)15-4-5-18-19(12-15)32-14-31-18/h1-5,12H,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSXSGOGQVAICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Dichlorophenyl Group: This step often involves the use of chlorination reactions on phenyl derivatives.

    Formation of the Imidazolidinone Core: This can be synthesized through the reaction of urea derivatives with appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The imidazolidinone core can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)butan-2-one: Shares the benzodioxole ring but differs in the side chain structure.

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Similar in having the benzodioxole ring but with different functional groups.

    2-(1,3-Benzodioxol-5-yl)ethanamine: Contains the benzodioxole ring but with an ethanamine side chain.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is unique due to its combination of the benzodioxole ring, dichlorophenyl group, and imidazolidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H21N3O5C_{22}H_{21}N_{3}O_{5}, with a molecular weight of 407.4 g/mol. The structure includes a benzodioxole moiety, a piperazine derivative, and an imidazolidinone core, which are known to contribute to various biological activities.

Research indicates that compounds containing benzodioxole structures often exhibit significant biological activities, including:

  • Antidepressant Effects : The piperazine ring is known to interact with serotonin receptors, potentially offering antidepressant properties.
  • Antitumor Activity : Studies suggest that similar compounds can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntidepressantSerotonin receptor modulation
AntitumorInduction of apoptosis and cell cycle arrest
AntimicrobialInhibition of bacterial growth

Case Studies

Several studies have examined the biological effects of related compounds:

  • Antidepressant Activity : A study explored the effects of benzodioxole derivatives on serotonin receptors, showing promising results in alleviating symptoms of depression in animal models. The compound's ability to modulate neurotransmitter levels was highlighted as a key factor in its efficacy .
  • Antitumor Properties : Another investigation focused on the compound's cytotoxic effects against various cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Effects : Research into the antimicrobial properties revealed that related compounds exhibited significant inhibition against several bacterial strains, suggesting potential for development as an antibiotic agent .

Research Findings

Recent findings emphasize the importance of understanding structure-activity relationships (SAR) in designing more effective analogs. The presence of specific functional groups appears crucial for enhancing biological activity. For instance:

  • Modifications to the piperazine ring can lead to improved binding affinity to target receptors.
  • Alterations in the benzodioxole moiety may enhance solubility and bioavailability, critical for therapeutic applications.

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReferences
Piperazine SubstituentsIncreased receptor binding affinity
Benzodioxole ModificationsEnhanced solubility and bioavailability

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